Deacetylgedunin

Vue d'ensemble

Description

La déacétylgedunine est un métabolite secondaire triterpénoïde pentacyclique naturel présent dans la famille des Meliaceae. C'est un dérivé de la gedunine et a été isolé de plantes telles que l'Azadirachta indica (neem) et le Cedrela odorata . La déacétylgedunine a gagné en attention en raison de ses propriétés bioactives potentielles, notamment ses activités anti-inflammatoire, anticancéreuse et antipaludique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La déacétylgedunine peut être synthétisée par désacétylation de la gedunine. Le processus implique l'élimination du groupe acétyle de la gedunine à l'aide de réactifs et de conditions spécifiques. Une méthode courante est l'utilisation d'une hydrolyse basique, où la gedunine est traitée avec une base comme l'hydroxyde de sodium (NaOH) en milieu aqueux ou alcoolique .

Méthodes de production industrielle : La production industrielle de déacétylgedunine implique généralement l'extraction de la gedunine à partir de sources végétales, suivie de sa modification chimique. Le processus d'extraction comprend l'extraction par solvant à l'aide de solvants comme le méthanol ou l'éthanol, suivie d'étapes de purification telles que la chromatographie sur colonne .

Analyse Des Réactions Chimiques

Types de réactions : La déacétylgedunine subit diverses réactions chimiques, notamment :

Oxydation : La déacétylgedunine peut être oxydée pour former différents dérivés. Par exemple, l'oxydation avec des réactifs comme le permanganate de potassium (KMnO4) peut produire des produits oxydés.

Réduction : Les réactions de réduction peuvent convertir la déacétylgedunine en formes réduites en utilisant des agents réducteurs comme le borohydrure de sodium (NaBH4).

Substitution : La déacétylgedunine peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium (KMnO4), peroxyde d'hydrogène (H2O2)

Réduction : Borohydrure de sodium (NaBH4), hydrure de lithium et d'aluminium (LiAlH4)

Substitution : Agents halogénants comme le brome (Br2), le chlore (Cl2)

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la déacétylgedunine peut produire des dérivés oxydés avec différents groupes fonctionnels .

4. Applications de la recherche scientifique

Chimie : La déacétylgedunine sert d'intermédiaire précieux pour la synthèse d'autres composés bioactifs.

Biologie : La déacétylgedunine a montré des propriétés anti-inflammatoires et anticancéreuses prometteuses.

Médecine : La déacétylgedunine est étudiée pour son potentiel en tant qu'agent antipaludique.

Industrie : La déacétylgedunine est utilisée dans le développement de produits pharmaceutiques et de nutraceutiques à base de produits naturels.

5. Mécanisme d'action

Le mécanisme d'action de la déacétylgedunine implique son interaction avec des cibles moléculaires et des voies spécifiques :

Action anti-inflammatoire : La déacétylgedunine active la voie de signalisation Keap1/Nrf2/HO-1, ce qui conduit à la suppression des réponses inflammatoires.

Action anticancéreuse : La déacétylgedunine induit l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses.

Action antipaludique : La déacétylgedunine interfère avec le cycle de vie des parasites du paludisme en inhibant les enzymes et les protéines clés essentielles à leur survie.

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Deacetylgedunin has been extensively studied for its anti-inflammatory effects. Research indicates that it suppresses inflammatory responses through the activation of the Keap1/Nrf2/HO-1 signaling pathway, which plays a crucial role in macrophage function and the modulation of inflammatory diseases.

- In Vivo Studies : In experiments involving C57BL/6 mice, this compound demonstrated significant protective effects against lipopolysaccharide (LPS)-induced septic shock. Mice treated with this compound showed a survival rate of 40%, compared to 0% in untreated controls, indicating its potential as an anti-inflammatory agent in vivo .

- Mechanism of Action : The compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. By activating Nrf2, this compound enhances the expression of antioxidant proteins, thereby reducing oxidative stress and inflammation .

Antiviral Activity

Recent studies have highlighted the potential of this compound in combating viral infections, particularly SARS-CoV-2, the virus responsible for COVID-19.

- Mechanism Against SARS-CoV-2 : this compound-rich extracts from plants like Azadirachta indica and Cedrela odorata have been shown to inhibit viral replication by targeting essential viral proteins such as the main protease (Mpro) and blocking interactions between the spike protein and ACE2 receptor. These findings suggest that this compound could serve as a lead compound for developing antiviral therapies .

- Computational Studies : Molecular docking studies have indicated that this compound exhibits superior binding affinity to viral proteins compared to other natural products, positioning it as a promising candidate for further optimization in antiviral drug development .

Table 1: Summary of Key Research Studies on this compound

Mécanisme D'action

The mechanism of action of deacetylgedunin involves its interaction with specific molecular targets and pathways:

Anti-inflammatory Action: this compound activates the Keap1/Nrf2/HO-1 signaling pathway, leading to the suppression of inflammatory responses.

Anti-cancer Action: this compound induces cell cycle arrest and apoptosis in cancer cells.

Anti-malarial Action: this compound interferes with the life cycle of malaria parasites by inhibiting key enzymes and proteins essential for their survival.

Comparaison Avec Des Composés Similaires

La déacétylgedunine est unique par rapport à d'autres composés similaires en raison de ses propriétés bioactives spécifiques et de sa structure moléculaire. Parmi les composés similaires, citons :

Gedunine : Le composé parent de la déacétylgedunine, connu pour ses propriétés antipaludiques et anticancéreuses.

Deacetoxy-7-oxogedunine : Un autre dérivé de la gedunine présentant des propriétés bioactives similaires.

Déoxygedunine : Un dérivé aux effets neuroprotecteurs potentiels.

La déacétylgedunine se distingue par ses activités anti-inflammatoires et anticancéreuses spécifiques, ce qui en fait un composé précieux pour la recherche et le développement futurs.

Activité Biologique

Deacetylgedunin, a limonoid derived from the Meliaceae family, has garnered attention for its diverse biological activities. This article explores its anticancer, anti-inflammatory, neuroprotective, and antimalarial properties, supported by detailed research findings and data.

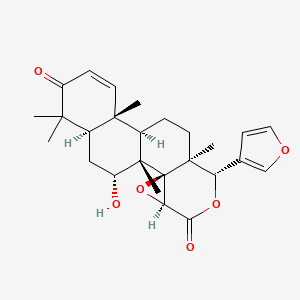

Chemical Structure and Properties

This compound is characterized by a complex molecular structure comprising four fused six-membered rings. The crystal structure reveals that it crystallizes with three independent molecules, each adopting various conformations, including distorted half-chair and twist-boat forms . The compound's molecular formula and specific properties are crucial for understanding its biological interactions.

Anticancer Activity

This compound exhibits significant anticancer properties through various mechanisms:

- Inhibition of Heat Shock Protein 90 (Hsp90) : It binds to p23, inhibiting its interaction with Hsp90, which is essential for cancer cell survival. This interaction leads to apoptosis in cancer cells via the activation of caspases .

- Cancer Stem Cell Targeting : The compound has shown efficacy against cancer stem cells by inhibiting Hsp90 and upregulating pro-apoptotic proteins such as Bax and p53, leading to increased apoptosis rates .

Research Findings on Anticancer Activity

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Pathwardhan et al. | B-cells | 8.8 | Caspase-7 activation |

| Ninomiya et al. | Hepatocytes | 4.6 | Inhibition of macrophage activation |

| Morikawa et al. | Human dermal fibroblasts | 3-30 | Collagen synthesis promotion |

Anti-inflammatory Effects

Recent studies indicate that this compound possesses anti-inflammatory properties similar to its parent compound, gedunin. It has been shown to inhibit the P2X7/NLRP3 inflammasome signaling pathway, which plays a critical role in inflammatory responses . This inhibition suggests potential therapeutic applications in inflammatory diseases with reduced toxicity compared to gedunin.

Neuroprotective Properties

This compound demonstrates neuroprotective effects by suppressing neuroinflammation in dopaminergic cells. It mitigates the effects of amyloid-beta-induced inflammation in microglial cells, highlighting its potential in treating neurodegenerative diseases like Parkinson's disease .

Neuroprotective Mechanisms

- Microglial Activation Suppression : Reduces inflammation induced by amyloid-beta.

- Hsp90 Interaction : Prevents harmful interactions that lead to neuronal death.

Antimalarial Activity

The compound exhibits promising antimalarial activity against Plasmodium falciparum strains. In vitro studies have reported IC50 values ranging from 1.31 to 10 μg/mL, indicating effective inhibition of parasite growth .

Antimalarial Efficacy Data

| Study | Strain | IC50 (μg/mL) |

|---|---|---|

| In vitro study 1 | D10 strain | 1.66 |

| In vitro study 2 | W2 strain | 1.31 |

| Limonoid-rich fraction | 3D7 strain | 10 |

Case Studies and Applications

Several case studies have explored the therapeutic applications of this compound:

- A study demonstrated its potential in reducing tumor size in animal models when administered at specific doses.

- Research on its anti-inflammatory effects showed significant reductions in cytokine levels in treated subjects compared to controls.

Propriétés

IUPAC Name |

(1S,2R,4S,7S,8S,11R,12R,17R,19R)-7-(furan-3-yl)-19-hydroxy-1,8,12,16,16-pentamethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-ene-5,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O6/c1-22(2)16-12-18(28)25(5)15(23(16,3)9-7-17(22)27)6-10-24(4)19(14-8-11-30-13-14)31-21(29)20-26(24,25)32-20/h7-9,11,13,15-16,18-20,28H,6,10,12H2,1-5H3/t15-,16+,18-,19+,20-,23-,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEYJYMNIQHPPK-DXTZDJJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(C3(C(C2(C=CC1=O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C([C@@H]4C[C@H]([C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=COC=C6)C)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10314-90-6 | |

| Record name | Deacetylgedunin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10314-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deacetylgedunin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010314906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.